molecular formula C16H12N2O3 B3049312 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide CAS No. 2017-94-9

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide

Cat. No. B3049312
CAS RN: 2017-94-9
M. Wt: 280.28 g/mol
InChI Key: FGGXHXRRJHMULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C14H15NO4 and a molecular weight of 261.28 .


Molecular Structure Analysis

The compound “2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” has a linear formula of C14H15NO4 . Another similar compound, “2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione”, has a linear formula of C20H17N3O4 and a molecular weight of 363.376 .


Physical And Chemical Properties Analysis

The compound “2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid” has a molecular weight of 261.28 . Another similar compound, “2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione”, has a molecular weight of 363.376 .

Scientific Research Applications

Green Synthesis of Analgesics

  • Green Synthesis for Analgesics : A study by Reddy, Reddy, and Dubey (2014) focused on environmentally friendly synthesis of potential analgesic compounds related to 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide. This green approach highlights an alternative to traditional drug synthesis methods.

Sickle Cell Disease Treatment

  • In Vivo Genotoxicity in Sickle Cell Disease : Dos Santos et al. (2011) assessed the in vivo genotoxicity of derivatives of this compound as potential treatments for Sickle Cell Disease (SCD), finding them to be non-genotoxic and safer compared to existing treatments (dos Santos et al., 2011).

Cytotoxic Agents

  • Synthesis and QSAR Study of Derivatives : Modi et al. (2011) synthesized novel derivatives of this compound and evaluated their cytotoxic activity, particularly against breast cancer cells (Modi et al., 2011).

Anticonvulsant and Neurotoxicity Evaluation

  • Anticonvulsant and Neurotoxicity of Derivatives : Khan et al. (2009) synthesized and evaluated a series of derivatives of this compound for anticonvulsant activity, identifying several compounds with significant activity and low toxicity (Khan et al., 2009).

Synthesis of Phosphorus Ylides

  • Synthesis of Functionalized Phosphorus Ylides : Ahmadi et al. (2007) developed a method for synthesizing highly functionalized phosphorus ylides using derivatives of this compound, demonstrating its utility in organic synthesis (Ahmadi et al., 2007).

Molecular Recognition in Solid State

  • Molecular Recognition for Drug Formation : Dudek et al. (2018) studied the formation of solvates and cocrystals with Apremilast, a derivative of this compound, emphasizing its role in molecular recognition in the solid state (Dudek et al., 2018).

Safety and Hazards

Sigma-Aldrich provides these compounds to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for these products, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16(18)21/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGXHXRRJHMULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279298
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide

CAS RN

2017-94-9
Record name NSC12130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.